molecular formula C11H19FN2O B1489110 4-(Fluoromethyl)-1-prolylpiperidine CAS No. 2003996-47-0

4-(Fluoromethyl)-1-prolylpiperidine

Cat. No. B1489110
CAS RN: 2003996-47-0
M. Wt: 214.28 g/mol
InChI Key: XGKWQKGHJDEXJI-UHFFFAOYSA-N
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Description

Fluoromethyl groups are often used in medicinal chemistry due to their ability to modify the chemical and physical properties of therapeutic agents . The presence of fluorine atoms can enhance the stability, selectivity, and potency of the drug molecules.


Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions. The reactivity of these compounds can be influenced by the presence of fluorine atoms . For example, fluorine substitution can dramatically influence the chemical outcome of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques . Fluorine atoms can significantly influence these properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and environmental impact. Proper safety data sheets should be consulted when handling any chemical substances .

Future Directions

The field of fluorinated compounds is continuously evolving, with new synthetic methods and applications being developed . Future research may focus on improving the selectivity of fluorination reactions, developing new fluorinated drugs, and exploring the unique properties of fluorinated compounds .

properties

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-8-9-3-6-14(7-4-9)11(15)10-2-1-5-13-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKWQKGHJDEXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(CC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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